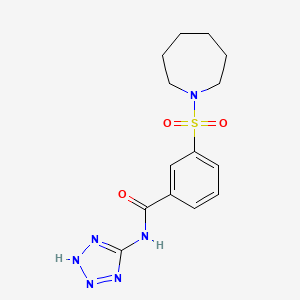![molecular formula C15H17N5O4S2 B6420799 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 898656-66-1](/img/structure/B6420799.png)
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide, is a novel small molecule inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of inflammatory processes, and its inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-4-acetyl-4-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.
Wirkmechanismus
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is believed to inhibit NF-κB by blocking the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for activating NF-κB, and its inhibition leads to the inhibition of NF-κB. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the IKK complex in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB.
Biochemical and Physiological Effects
This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays. This inhibition of NF-κB leads to the suppression of the expression of genes involved in inflammatory processes, which can have beneficial effects on a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In addition, this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has also been shown to have anti-proliferative effects in cancer cell lines, suggesting that it may be a promising agent for targeting cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is a relatively new small molecule inhibitor of NF-κB, and as such, there are still many unanswered questions about its effects and mechanisms of action. The main advantage of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action. The main limitation of using this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide in laboratory experiments is that it is a relatively new compound, so there is still much to be explored in terms of its effects and mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research into the effects and mechanisms of action of 4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide. One potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other transcription factors and signaling pathways. Another potential direction is to explore the effects of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide on other diseases, such as asthma, multiple sclerosis, and Alzheimer's disease. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify potential clinical applications. Finally, research into the potential side effects and toxicity of this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide could help to identify safe and effective dosages for clinical use.
Synthesemethoden
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide is synthesized by a two-step synthesis process. In the first step, 4-acetylpiperazine is reacted with 4-sulfamoylbenzamide to form 4-acetyl-4-(4-sulfamoylpiperazin-1-yl)benzamide. In the second step, this intermediate compound is reacted with 1,3,4-thiadiazole-2-thiol to form this compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been studied as a potential inhibitor of NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammatory processes. Thus, NF-κB inhibition has been explored as a potential therapeutic approach for a variety of diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. This compound-(4-sulfamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit NF-κB in cell-based assays, suggesting that it may be a promising agent for targeting NF-κB and may have potential as a new therapeutic approach for these diseases.
Eigenschaften
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-11(21)19-6-8-20(9-7-19)26(23,24)13-4-2-12(3-5-13)14(22)17-15-18-16-10-25-15/h2-5,10H,6-9H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYOXPISMCBUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)
![N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide](/img/structure/B6420744.png)
![N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine](/img/structure/B6420750.png)
![methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate](/img/structure/B6420765.png)
![(2Z)-3-{[4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B6420770.png)
![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420780.png)
![2-{[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethan-1-ol](/img/structure/B6420784.png)

![1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6420794.png)

![3-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420809.png)
![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)